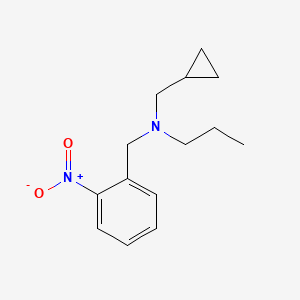
(cyclopropylmethyl)(2-nitrobenzyl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis1-Aryl-substituted primary cyclopropylamines, potentially relevant to the target compound, can be synthesized from aromatic nitriles and diethylzinc, showing the adaptability of cyclopropylamine frameworks in organic synthesis (Wiedemann et al., 2003). This method yields diverse derivatives, indicating a broad applicability for generating compounds like "(cyclopropylmethyl)(2-nitrobenzyl)propylamine."
Molecular Structure Analysis
The crystal and molecular structure of a related compound, 7-chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo [a,d] cyclohepten-11-one, was characterized, highlighting the complexity and specificity of cyclopropyl and nitrobenzyl-containing compounds' molecular frameworks (Thimmegowda et al., 2008).
Chemical Reactions and Properties
Cyclopropylmethylcarbinylamine and related compounds undergo diverse reactions, including nitrous acid deaminations leading to various alcohol mixtures, demonstrating the reactive versatility of the cyclopropylmethyl group in complex chemical environments (Silver et al., 1961).
Physical Properties Analysis
While specific studies on the physical properties of "(cyclopropylmethyl)(2-nitrobenzyl)propylamine" were not found, related research on cyclopropyl-containing compounds suggests they have unique physical characteristics due to their strained ring systems. These systems often influence boiling points, melting points, and solubility, critical for understanding and applying these compounds in various scientific fields.
Chemical Properties Analysis
The chemical properties of compounds containing cyclopropyl and nitrobenzyl groups, such as reactivity, stability, and interaction with other chemical entities, can be inferred from studies on similar molecules. For example, cyclopropyl-containing compounds have been shown to participate in complex rearrangements and reactions due to the strain in the cyclopropyl ring, affecting their overall chemical behavior (Silverman & Hoffman, 1981).
properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[(2-nitrophenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-9-15(10-12-7-8-12)11-13-5-3-4-6-14(13)16(17)18/h3-6,12H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCSQPDZHOACJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)thiomorpholine](/img/structure/B5644887.png)
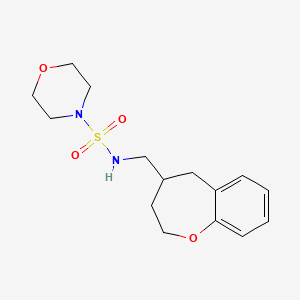
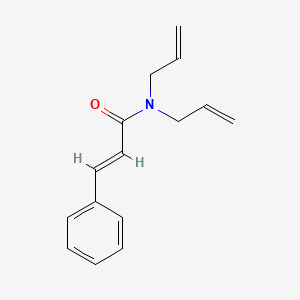

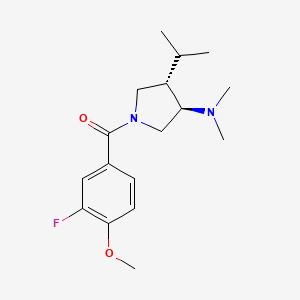
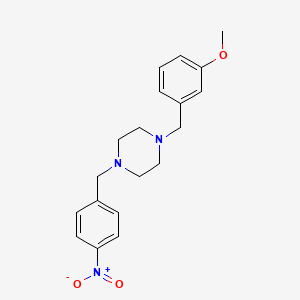

![1-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B5644940.png)
![methyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5644943.png)
![N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5644959.png)

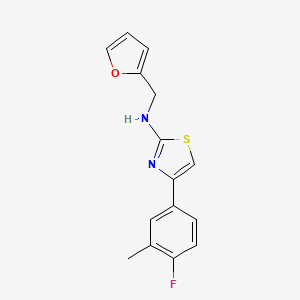
![5-isonicotinoyl-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5644990.png)
![3-{[(4-methoxyphenyl)amino]methyl}-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5644997.png)